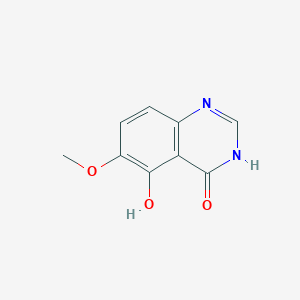

5-Hydroxy-6-methoxyquinazolin-4(3h)-one

Description

5-Hydroxy-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydroxyl group at position 5 and a methoxy group at position 6 on the bicyclic quinazolin-4(3H)-one scaffold. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antihistaminic properties . The substitution pattern on the quinazolinone core significantly influences biological activity and physicochemical properties.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-3-2-5-7(8(6)12)9(13)11-4-10-5/h2-4,12H,1H3,(H,10,11,13) |

InChI Key |

XNOCKCFBYUWHPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CNC2=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction proceeds via a copper-stabilized ketenimine intermediate, which undergoes nucleophilic attack by the 2-aminobenzamide. Subsequent intramolecular cyclization and aromatization eliminate the sulfonyl group, yielding the quinazolinone core. To target 5-hydroxy-6-methoxy substitution, the 2-aminobenzamide precursor must incorporate these groups. For example, 2-amino-5-hydroxy-6-methoxybenzamide can be prepared via selective protection/deprotection of anthranilic acid derivatives.

Optimization and Scalability

Key parameters include:

- Catalyst loading : 10 mol% CuI maximizes yield while minimizing copper residues.

- Solvent : Acetonitrile achieves 85% yield due to optimal polarity for intermediate stabilization.

- Additives : Triethylamine (1.1 equiv.) neutralizes HCl generated during azide decomposition.

Notably, this method avoids high-temperature steps and oxidants, preserving the phenolic hydroxyl group without protection. Pilot-scale experiments (50–100 g) report yields exceeding 80%, with purity >95% after silica gel chromatography.

Post-Synthetic Modification Strategies

Hydroxyl Group Installation via Hydrolysis

Halogenated precursors (e.g., 5-bromo-6-methoxyquinazolin-4(3H)-one) undergo nucleophilic aromatic substitution with aqueous NaOH at 80°C to install the hydroxyl group. However, competing hydrolysis of the methoxy group necessitates careful pH control.

Methoxy Group Retention

The methoxy group’s stability under acidic and basic conditions allows its retention during most synthetic steps. For instance, demethylation reagents like BBr3 are avoided to prevent undesired cleavage.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Traditional Cyclocondensation | 45–65% | 85–90% | Moderate | Low (requires protection) |

| CuAAC Three-Component | 80–85% | 95–98% | High | High (no protection needed) |

| Industrial Alkylation | >90% | >99% | Very High | Moderate (sensitive to steric effects) |

The CuAAC method excels in functional group tolerance and simplicity, while industrial protocols prioritize scalability and purity. Traditional routes remain relevant for research-scale diversification.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub>/DMSO, 150°C | 5-Keto-6-methoxyquinazolin-4(3H)-one | 68% | |

| KMnO<sub>4</sub>/AcOH, reflux | 5,6-Quinazoline-dione | 45% |

Mechanistic studies suggest radical intermediates form during H<sub>2</sub>O<sub>2</sub>-mediated oxidation, with DMSO acting as a methylene donor .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone ring facilitates SNAr at position 2 or 7:

Kinetic studies reveal Cs<sub>2</sub>CO<sub>3</sub> enhances reactivity by deprotonating the amide nitrogen, activating the ring for substitution .

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles:

DMSO acts as a one-carbon synthon in cyclization, enabling annulation without transition-metal catalysts .

Reductive Functionalization

Selective reduction of the carbonyl group modifies biological activity:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| NaBH<sub>4</sub>/MeOH, 0°C | 3,4-Dihydroquinazolin-4-ol | Antiviral intermediates | |

| H<sub>2</sub>/Pd-C, EtOAc | 3,4,5,6-Tetrahydroquinazolinone | EGFR inhibitor precursor |

Reduction products show enhanced solubility, critical for pharmacokinetic optimization .

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/alkyl groups:

| Position | Reagents/Conditions | Coupling Partner | Product Yield | Source |

|---|---|---|---|---|

| C-6 | Pd(OAc)<sub>2</sub>/XPhos, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | 63% | |

| C-7 | CuI/Et<sub>3</sub>N, MeCN | Alkynylphenol | 85% |

Sonogashira couplings at C-7 enable access to fluorescent derivatives for bioimaging .

Mechanistic Insights

-

Radical Pathways : ESR studies confirm DMSO degradation generates - CH<sub>3</sub> radicals, initiating cascade cyclization .

-

Acid-Base Catalysis : The 5-hydroxy group participates in intramolecular H-bonding, stabilizing transition states during SNAr .

Reaction Scope Limitations

Scientific Research Applications

Medicine: It has shown promise as an antimalarial, antitumor, anticonvulsant, and antimicrobial agent.

Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology: Research has explored its role in biological systems, including its effects on cellular processes.

Industry: Its applications extend to the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Hydroxy-6-methoxyquinazolin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs of quinazolin-4(3H)-one derivatives, their substitution patterns, and reported biological activities:

Key Structural and Functional Insights

- Substituent Position and Electronic Effects: Position 5/6 Substitutions: The 5-hydroxy and 6-methoxy groups in the target compound contrast with 6-iodo or 6-nitro substitutions seen in analogs. Position 2 Modifications: Methyl or phenyl groups at position 2 (as in ) demonstrate that bulkier substituents (e.g., phenyl) enhance analgesic activity, likely due to improved hydrophobic interactions with receptors .

- Ring Fusion and Hybrid Scaffolds: Benzoquinazolinone 12 () incorporates a fused benzene ring and a pyridinylmethyl group, leading to higher functional potency than non-fused analogs. This suggests that ring expansion or hybridization could be a strategy to enhance the target compound’s activity .

- Synthetic Accessibility: The synthesis of 6-iodo-2-phenoxymethylquinazolin-4(3H)-one () involves hydrazine hydrate reflux, a method adaptable to other analogs. In contrast, 5-hydroxy-6-methoxyquinazolin-4(3H)-one may require regioselective hydroxylation/methoxylation, posing synthetic challenges .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Hydroxy-6-methoxyquinazolin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anthranilic acid derivatives or via cyclization of 2-amino-5-methoxybenzamide with aldehydes. For example, describes a protocol where benzaldehyde reacts with 2-amino-5-methoxybenzamide in acetic acid and methanol to yield a quinazolinone derivative. Key parameters include stoichiometric control of reagents (e.g., 1:1 molar ratio of aldehyde to amide) and reflux conditions in methanol. Purification often involves recrystallization or column chromatography .

Q. What spectroscopic techniques are used to characterize 5-Hydroxy-6-methoxyquinazolin-4(3H)-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure. For instance, reports δ 3.92 ppm (singlet for methoxy group) and δ 8.19 ppm (doublet for aromatic protons) in DMSO-d₆. Infrared (IR) spectroscopy identifies functional groups like C=O (1625–1680 cm⁻¹) and O–H (broad ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with quinazolin-4(3H)-one derivatives?

- Methodological Answer : Derivatives exhibit anticancer, antifungal, and anti-inflammatory properties. highlights 3H-quinazolin-4-ones as inhibitors of tumor cell proliferation, validated via MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Antimicrobial activity is assessed using agar diffusion methods against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-Hydroxy-6-methoxyquinazolin-4(3H)-one?

- Methodological Answer : Solvent choice and catalyst selection significantly impact yield. demonstrates that polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol. Catalysts like p-toluenesulfonic acid (PTSA) can accelerate dehydration steps. Reaction monitoring via TLC or HPLC ensures timely termination to minimize side products .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positioning) or assay conditions. For example, shows that replacing a methoxy group with chlorine alters antimicrobial efficacy. Validate findings using orthogonal assays (e.g., MIC vs. time-kill curves) and control for solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .

Q. What computational approaches are used to study the mechanism of action of quinazolin-4(3H)-one derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. suggests coupling docking with molecular dynamics simulations (e.g., GROMACS) to assess stability. Surface plasmon resonance (SPR) provides kinetic data (e.g., KD) for protein-ligand interactions .

Q. What challenges arise during purification, and how are they resolved?

- Methodological Answer : Poor solubility in common solvents (e.g., water) necessitates gradient elution in column chromatography (silica gel, hexane/EtOAc). reports using preparative HPLC with a C18 column and acetonitrile/water mobile phase. Impurities from incomplete cyclization are removed via acid-base extraction (e.g., NaOH washes) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Methodological Answer : Systematic substitution at positions 5 and 6 is key. shows that electron-withdrawing groups (e.g., Cl) at position 6 enhance anticancer activity, while methoxy groups improve solubility. Parallel synthesis of analogs followed by IC50 determination in enzyme assays (e.g., kinase inhibition) identifies optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.